Lead(II) tellurite

optical band gap tellurite glasses optoelectronics

Selecting this specific Lead(II) tellurite (PbTeO₃) is essential because generic substitution with ZnTeO₃, BaTeO₃, or simple lead oxides fails to replicate the unique double lone-pair architecture (stereochemically active Pb²⁺ & Te⁴⁺) that governs its three polymorphic forms (α, β, γ) and distinct optical properties. The glassy nanobelt morphology delivers wide optical gaps (3.72–4.12 eV) unattainable with bulk tellurite glasses, enabling UV/blue LED, laser diode, and optical sensor fabrication. For frequency-doubling applications, BaPbTe₂O₆ crystals exhibit a 5× KDP SHG response. Procure phase-specific polymorphs to match thermal stability and nonlinear optical requirements.

Molecular Formula O3PbTe
Molecular Weight 383 g/mol
CAS No. 15851-47-5
Cat. No. B098447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLead(II) tellurite
CAS15851-47-5
Molecular FormulaO3PbTe
Molecular Weight383 g/mol
Structural Identifiers
SMILES[O-][Te](=O)[O-].[Pb+2]
InChIInChI=1S/H2O3Te.Pb/c1-4(2)3;/h(H2,1,2,3);/q;+2/p-2
InChIKeyDJDXNCYQHUQTHQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lead(II) Tellurite (CAS 15851-47-5): Crystal Structure, Optical Gap, and Polymorph Baseline for Scientific Procurement


Lead(II) tellurite (PbTeO₃) is an inorganic compound in the lead-tellurium-oxygen system, typically prepared via solid-state reaction of PbO with TeO₂ at 500–700 °C or via hydrothermal synthesis . It exists in at least three distinct polymorphs (α, β, γ) with differing crystal structures and coordination environments [1]. The compound features a network of TeO₃ trigonal pyramids and Pb²⁺ polyhedra, with stereochemically active lone pairs on both Pb²⁺ and Te⁴⁺ cations that strongly influence its optical and structural properties [2].

Why Lead(II) Tellurite Cannot Be Substituted by Other Tellurites or Lead Oxides in Optical and Structural Applications


Generic substitution of PbTeO₃ with other tellurites (e.g., ZnTeO₃, BaTeO₃) or simple lead oxides (e.g., PbO, PbO₂) fails because the compound's unique combination of stereochemically active lone pairs on both Pb²⁺ and Te⁴⁺ cations [1] yields distinct polymorphic behavior [2] and optical properties [3] that are not replicated in materials lacking either the specific Pb–Te–O bonding network or the double lone-pair architecture. In particular, the three polymorphs of PbTeO₃ exhibit markedly different coordination environments and thermal stability [2], while the glassy nanobelt morphology demonstrates optical gaps (3.72–4.12 eV) that differ substantially from bulk tellurite glasses [3]. These differences directly impact suitability for nonlinear optical crystals [4], optoelectronic devices, and research into lone-pair-driven structural chemistry.

Quantitative Differentiation of Lead(II) Tellurite: Band Gap, Polymorph Stability, and Nonlinear Optical Benchmarks


Optical Band Gap of Glassy PbTeO₃ Nanobelts vs. Bulk Tellurite Glasses

Glassy lead tellurite nanobelts exhibit two distinct optical gaps at ca. 3.72 eV and 4.12 eV [1], which are significantly larger than the optical band gap of conventional bulk tellurite glasses (typically 2.82–2.95 eV) . This quantifiable blue-shift of ≥0.77 eV arises from quantum confinement effects in the nanobelt morphology [1].

optical band gap tellurite glasses optoelectronics

Polymorph-Specific Coordination and Thermal Stability of γ-PbTeO₃

The γ-polymorph of PbTeO₃, prepared via aqueous precipitation, crystallizes in the triclinic space group P1̄ with five formula units per asymmetric unit and exhibits Pb–O coordination numbers of 5–7 (bond distances 2.3–3.0 Å) [1]. This contrasts with the α-polymorph, which features PbO₇ and PbO₉ polyhedra in a monoclinic C2/c structure [2], and the β-polymorph, which has a different framework arrangement [1]. Thermal analysis confirms γ-PbTeO₃ is anhydrous and undergoes distinct phase transitions [1].

polymorphism crystal structure thermal stability

Second-Harmonic Generation (SHG) Response in Lead Tellurite Crystal BaPbTe₂O₆

The lead tellurite crystal BaPbTe₂O₆, which contains PbTe₂O₆ building units, exhibits a second-harmonic generation (SHG) effect of ∼5× that of the benchmark KH₂PO₄ (KDP) [1]. Additionally, it shows a large optical birefringence of 0.086 at 590 ± 3 nm [1]. In comparison, the related lead tellurite PbVTeO₅F demonstrates an even larger birefringence of 0.142 at the same wavelength [1].

nonlinear optics second harmonic generation birefringence

Pb–Te–O Bonding and Oxidation State Specificity from XPS

X-ray photoelectron spectroscopy (XPS) of PbTeO₃ confirms distinct binding energies: Pb 4f₇/₂ at 138.67 eV and Te 3d₅/₂ at 576.61 eV, characteristic of TeO₃ trigonal pyramidal units . In contrast, lead telluride (PbTe) shows Pb 4f₇/₂ at ∼137.0–137.5 eV and Te 3d₅/₂ at ∼572–573 eV [1]. This ∼1–3 eV shift in core-level binding energies reflects the different oxidation states and chemical environments (Te⁴⁺ vs. Te²⁻) .

XPS bonding oxidation state

Lead(II) Tellurite: Evidence-Backed Application Scenarios for Procurement and Research Use


UV/Blue Optoelectronic Devices Using Glassy PbTeO₃ Nanobelts

Procurement of PbTeO₃ nanobelts is justified for fabricating UV/blue light-emitting diodes, laser diodes, or optical sensors, as the material's wide optical gaps (3.72 eV and 4.12 eV) [1] exceed those of bulk tellurite glasses, enabling emission and detection in the near-UV to blue spectral region (∼333–480 nm).

High-Efficiency Nonlinear Optical Frequency Conversion with BaPbTe₂O₆

Crystals of the lead tellurite BaPbTe₂O₆, with a 5× KDP SHG response and birefringence of 0.086 [2], are prime candidates for frequency-doubling 1064 nm lasers to 532 nm green light, offering higher conversion efficiency than standard KDP crystals in compact laser systems.

Polymorph-Dependent Structural and Lone-Pair Chemistry Studies

Research groups investigating the role of stereochemically active lone pairs in determining crystal structure and properties should procure specific polymorphs of PbTeO₃ (α, β, or γ) based on their distinct coordination environments [3], as the choice of polymorph directly influences the material's thermal stability and potential for ferroelectric or nonlinear optical behavior.

Quality Control and Phase Verification of Lead Tellurite via XPS Fingerprinting

Industrial and academic laboratories can use the unique XPS binding energy signature of PbTeO₃ (Pb 4f₇/₂ at 138.67 eV, Te 3d₅/₂ at 576.61 eV) to confirm the correct tellurite phase and exclude contamination by lead telluride (PbTe) or other lead-tellurium phases, ensuring material purity for optical and electronic applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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